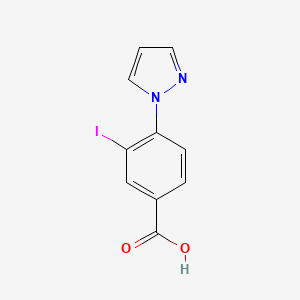

3-碘-4-(1h-吡唑-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C10H7IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Chemical Reactions Analysis

While specific chemical reactions involving “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” are not explicitly mentioned in the literature, pyrazole derivatives are known to exhibit a broad range of chemical reactivities .科学研究应用

钯(II)和铂(II)配合物的合成

已经探索了使用吡唑-1-基甲基)苯甲酸作为配体的钯(II)和铂(II)配合物的合成和表征。这些配合物对癌细胞系表现出潜在的生物细胞毒性,表明它们在癌症治疗的开发中的应用(McKay et al., 2016)。

超分子聚合物聚集

含有植物衍生苯甲酸阴离子的离子液体表现出超分子聚合物聚集,影响水性介质中的有机催化。这项研究突出了此类化合物在提高催化反应效率中的作用(Javed et al., 2021)。

金属有机骨架(MOF)稳定性

吡唑盐桥金属有机骨架的开发具有高热稳定性和化学稳定性,包括可用于潜在催化应用的可及金属阳离子位点,展示了基于吡唑的化合物在构建高级材料中的多功能性(Colombo et al., 2011)。

杂环化合物合成

活化腈在合成新杂环化合物中的用途,包括使用吡唑基苯甲酸作为中间体,突出了它们在有机合成中的重要性,为多种生物活性分子提供了途径(Fadda et al., 2012)。

发光传感和吸附性能

由吡唑基-羧基双功能配体构建的镧系金属有机骨架(Ln-MOF)展示了对环境相关离子的发光传感能力和对CO2的选择性捕获,表明在环境监测和气体分离中的应用(Li et al., 2016)。

未来方向

The future directions for research on “3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactivities, and potential biological activities . Given the broad range of biological activities exhibited by pyrazole derivatives , these compounds may hold promise for the development of new drugs.

作用机制

Target of Action

Similar pyrazole derivatives have been found to be active against two groups of pathogens, staphylococci and enterococci . These compounds have shown bactericidal action and some were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms .

Mode of Action

It is plausible that the compound acts by permeabilizing the cell membrane This action could disrupt the normal functioning of the cell, leading to cell death

Result of Action

The result of the action of 3-Iodo-4-(1h-pyrazol-1-yl)benzoic acid is the potential inhibition and eradication of certain bacterial biofilms, specifically Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound could have potential applications in the treatment of infections caused by these bacteria.

属性

IUPAC Name |

3-iodo-4-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUNWFPMFNIHQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2998582.png)

![3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2998587.png)

![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)

![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)